2-Methoxypyrimidine-5-sulfonyl fluoride
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Overview
Description
Mechanism of Action
Target of Action
Sulfonyl fluorides, a group to which this compound belongs, are known to interact with various biomolecules
Mode of Action
Sulfonyl fluorides, in general, are known to react with nucleophiles on their target via a process known as sulfur (vi) fluoride exchange (sufex), irreversibly cross-linking the interacting biomolecules . This could potentially be the mode of action for 2-Methoxypyrimidine-5-sulfonyl fluoride as well.
Biochemical Pathways
The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds . This suggests that this compound might have an impact on similar biochemical pathways.
Result of Action
Sulfonyl fluorides are known to form stable covalent linkages with their targets, which could lead to various molecular and cellular effects .
Action Environment
The sm coupling reaction, associated with similar compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the action of this compound might also be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxypyrimidine-5-sulfonyl fluoride involves the reaction of 2-methoxypyrimidine with sulfonyl fluoride under controlled conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyrimidine-5-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate ethers.
Oxidation: Major products are sulfonic acids.
Reduction: Major products are sulfonamides.
Scientific Research Applications
2-Methoxypyrimidine-5-sulfonyl fluoride has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Methoxypyrimidine-5-sulfonyl chloride
- 2-Methoxypyrimidine-5-sulfonyl bromide
- 2-Methoxypyrimidine-5-sulfonyl iodide
Comparison: 2-Methoxypyrimidine-5-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which is more reactive compared to sulfonyl chloride, bromide, or iodide. This increased reactivity makes it more effective in enzyme inhibition and protein modification studies .
Properties
IUPAC Name |
2-methoxypyrimidine-5-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O3S/c1-11-5-7-2-4(3-8-5)12(6,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIZSTJWQVENFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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